Methyl 7-nitrohept-6-enoate
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Overview
Description
Methyl 7-nitrohept-6-enoate is an organic compound with the molecular formula C8H13NO4 It is characterized by the presence of a nitro group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7-nitrohept-6-enoate can be synthesized through several methods. One common approach involves the nitration of hept-6-enoic acid followed by esterification with methanol. The nitration reaction typically requires the use of a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The esterification process involves the reaction of the nitrated hept-6-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-nitrohept-6-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol using acidic or basic hydrolysis conditions.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of aminohept-6-enoate.
Reduction: Formation of hept-6-enoic acid and methanol.
Substitution: Formation of substituted hept-6-enoates.
Scientific Research Applications
Methyl 7-nitrohept-6-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 7-nitrohept-6-enoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-nitrohexanoate
- Methyl 8-nitrooctanoate
- Methyl 7-nitroheptanoate
Uniqueness
Methyl 7-nitrohept-6-enoate is unique due to its specific chain length and the position of the nitro group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61379-36-0 |
---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
methyl 7-nitrohept-6-enoate |
InChI |
InChI=1S/C8H13NO4/c1-13-8(10)6-4-2-3-5-7-9(11)12/h5,7H,2-4,6H2,1H3 |
InChI Key |
ZIQDYLPMRBULKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC=C[N+](=O)[O-] |
Origin of Product |
United States |
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